molecular formula C4H3N4O2+ B12508595 2,4-dioxo-1H-pyrimidine-5-diazonium

2,4-dioxo-1H-pyrimidine-5-diazonium

Cat. No.: B12508595
M. Wt: 139.09 g/mol
InChI Key: XFLJNCDBYCPPTE-UHFFFAOYSA-O
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Description

2,4-Dioxo-1H-pyrimidine-5-diazonium is a diazonium compound derived from pyrimidine It is characterized by the presence of a diazonium group (-N₂⁺) attached to the 5th position of the pyrimidine ring, which also contains two oxo groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1H-pyrimidine-5-diazonium typically involves the diazotization of 2,4-dioxo-1H-pyrimidine-5-amine. The process generally includes the following steps:

    Starting Material: 2,4-dioxo-1H-pyrimidine-5-amine.

    Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Isolation: The resulting diazonium compound is isolated by precipitation or extraction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of diazotization reactions are applied. Industrial processes would likely involve continuous flow reactors to maintain low temperatures and control the reaction environment, ensuring high yield and purity of the diazonium compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1H-pyrimidine-5-diazonium undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide are used under mild conditions.

    Coupling: Aromatic compounds with electron-donating groups are used in the presence of a base, such as sodium acetate.

    Reduction: Reducing agents like sodium sulfite or stannous chloride are employed.

Major Products

    Substitution: Halogenated pyrimidines, hydroxypyrimidines, and cyanopyrimidines.

    Coupling: Azo compounds with extended conjugation.

    Reduction: 2,4-dioxo-1H-pyrimidine-5-amine.

Scientific Research Applications

2,4-Dioxo-1H-pyrimidine-5-diazonium has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of azo dyes and pigments for industrial applications.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,4-dioxo-1H-pyrimidine-5-diazonium involves its ability to form reactive intermediates through diazonium chemistry. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in the design of drugs and diagnostic agents that target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1H-pyrimidine-5-amine: The precursor to the diazonium compound.

    2,4-Dioxo-1H-pyrimidine-5-carboxylic acid: Another derivative with different reactivity.

    2,4-Dioxo-1H-pyrimidine-5-thiol: Contains a thiol group instead of a diazonium group.

Uniqueness

2,4-Dioxo-1H-pyrimidine-5-diazonium is unique due to its diazonium functionality, which imparts distinct reactivity compared to other pyrimidine derivatives. This reactivity allows for the formation of a wide range of substituted pyrimidines and azo compounds, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-diazonium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O2/c5-8-2-1-6-4(10)7-3(2)9/h1H,(H-,6,7,9,10)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLJNCDBYCPPTE-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N4O2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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